molecular formula C25H23NO3 B6525277 N-(2,4-dimethylphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide CAS No. 929428-30-8

N-(2,4-dimethylphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide

Cat. No.: B6525277
CAS No.: 929428-30-8
M. Wt: 385.5 g/mol
InChI Key: NVNOFCJAPHVWRV-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide (CAS 929428-30-8) is a synthetic small molecule based on a benzofuran scaffold, a structural class recognized for its significant potential in therapeutic development . With a molecular formula of C25H23NO3 and a molecular weight of 385.46 g/mol, this carboxamide derivative is characterized by its specific aromatic and heterocyclic architecture . Benzofuran derivatives are extensively investigated in medicinal chemistry for their diverse biological activities, with a prominent research focus on their anti-cancer properties . These compounds can function by targeting key cellular pathways; related benzofuran-based molecules have been identified as potent inhibitors of kinases like EGFR, which is a critical target in non-small-cell lung cancer (NSCLC), and can induce apoptosis in various cancer cell lines . The structural features of this compound—including the 5-ethoxy substitution, the 2-phenyl group, and the dimethylphenyl carboxamide moiety—are strategic modifications known to influence a molecule's binding affinity, metabolic stability, and overall pharmacological profile . This makes it a valuable chemical tool for researchers exploring new oncology targets, structure-activity relationships (SAR), and mechanisms of action in diseases like lung, breast, and colon cancers . It is supplied with a minimum purity of 95% and is intended for non-human research applications exclusively .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO3/c1-4-28-19-11-13-22-20(15-19)23(24(29-22)18-8-6-5-7-9-18)25(27)26-21-12-10-16(2)14-17(21)3/h5-15H,4H2,1-3H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNOFCJAPHVWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)OC(=C2C(=O)NC3=C(C=C(C=C3)C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Benzofuran Ring

The benzofuran scaffold is typically synthesized via cyclization reactions. A prominent method involves the use of phenolic precursors subjected to Friedel-Crafts acylation. For instance, reacting a substituted phenol with phosgene or oxalyl chloride in the presence of aluminum chloride facilitates the formation of a 3-acyl intermediate. This approach, detailed in patent US5266711A, employs apolar aprotic solvents such as dichloromethane or toluene at temperatures ranging from −25°C to room temperature. The reaction proceeds via in situ generation of a chlorocarbonyl intermediate, which reacts with a phenolic derivative to yield the benzofuran backbone.

Functionalization at Position 3: Carboxamide Installation

Carboxylic Acid Formation

The introduction of a carboxylic acid group at C3 is achieved through oxidation or direct acylation. Patent WO2009057133A2 describes the acylation of benzofuran derivatives using chloroacetyl chloride, yielding a 3-chloroacetyl intermediate. Subsequent hydrolysis under basic conditions (e.g., sodium hydroxide) converts the chloroacetyl group to a carboxylic acid. Alternatively, Friedel-Crafts acylation with oxalyl chloride generates a 3-keto intermediate, which is oxidized to the carboxylic acid using potassium permanganate in acidic media.

Conversion to Carboxamide via Acylation

The carboxylic acid is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O]. The acyl chloride is then reacted with 2,4-dimethylaniline in the presence of a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA). This coupling reaction, conducted in toluene or dichloromethane at 25–40°C, yields the target carboxamide.

Alternative Synthetic Routes

One-Pot Cyclization-Amidation

A streamlined approach involves simultaneous cyclization and amidation. In this method, a propargyl ether precursor containing a pre-installed amine group undergoes cyclization in the presence of a palladium catalyst. The resulting benzofuran intermediate directly forms the carboxamide via intramolecular rearrangement. This route minimizes intermediate isolation and enhances yield (up to 78% reported in pilot studies).

Enzymatic Aminolysis

Recent advancements explore enzymatic methods for amide bond formation. Lipase-catalyzed aminolysis of 5-ethoxy-2-phenylbenzofuran-3-carboxylic acid ethyl ester with 2,4-dimethylaniline in organic solvents (e.g., tert-butanol) achieves moderate yields (62%) under mild conditions (40°C, 24 h).

Optimization and Reaction Conditions

Solvent and Temperature Effects

The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like DMSO enhance nucleophilic substitution rates during ethoxylation, while toluene optimizes Friedel-Crafts acylation by stabilizing reactive intermediates. Elevated temperatures (120–130°C) are preferred for cyclization and etherification, whereas amidation proceeds optimally at ambient conditions.

Catalytic Systems

Aluminum chloride (AlCl₃) remains the catalyst of choice for Friedel-Crafts reactions, though heterogeneous alternatives like zeolites show promise in reducing waste. For enzymatic routes, immobilized Candida antarctica lipase B (CAL-B) offers recyclability and higher turnover numbers.

Analytical Characterization

The final product is characterized via:

  • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), ethoxy group (δ 1.4 ppm, triplet; δ 4.1 ppm, quartet), and methyl groups (δ 2.3 ppm, singlet).

  • HPLC : Retention time of 12.4 min (C18 column, acetonitrile/water 70:30).

  • Melting Point : 189–191°C .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nucleophilic reagents like amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,4-dimethylphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares a benzofuran carboxamide scaffold with several derivatives, but its unique substituents differentiate its properties. Below is a comparative analysis of key analogues:

Compound Name Molecular Formula Key Substituents Molecular Weight Notable Features
Target Compound C₂₅H₂₃NO₃ 5-ethoxy, 2-phenyl, N-(2,4-dimethylphenyl) 385.46 Ethoxy enhances lipophilicity; dimethylphenyl may sterically hinder interactions
GSK8175 Derivative () C₂₇H₂₀BrF₂N₃O₂ 5-cyclopropyl, 4-fluorophenyl, bromophenyl 544.37 Halogens (Br, F) improve binding affinity; cyclopropyl enhances metabolic stability
GSK8175 Derivative () C₂₅H₂₂BrFN₂O₂ 5-cyclopropyl, aminoethyl, 4-bromophenyl 505.37 Amino group facilitates hydrogen bonding; bromine aids in hydrophobic interactions
Benzo[d][1,3]dioxole Derivative () C₁₈H₁₅NO₅S Furan-3-yl, thiophen-2-yl, benzo[d][1,3]dioxole 357.40 Heterocyclic groups (thiophene, dioxole) modulate electronic properties; lacks ethoxy

Research Findings and Limitations

  • Key Insights: Substituents at position 5 (ethoxy vs. cyclopropyl) significantly influence metabolic stability and solubility. Halogenation (e.g., bromine in GSK derivatives) correlates with enhanced binding to hydrophobic enzyme pockets, a feature absent in the target compound .
  • Data Gaps: No experimental data (e.g., IC₅₀, solubility) are provided for the target compound, limiting direct pharmacological comparisons. lacks physical property data (e.g., melting point), restricting structure-property relationship analysis.

Biological Activity

N-(2,4-dimethylphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide is a compound of interest due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a benzofuran core with ethoxy and dimethyl groups. Its IUPAC name is 5-ethoxy-N,N-dimethyl-2-phenyl-1-benzofuran-3-carboxamide , and it has the following chemical formula: C19H19NO3C_{19}H_{19}NO_3 .

The biological activity of this compound is attributed to its interaction with various molecular targets. The compound may modulate enzyme activity or receptor interactions, which can lead to therapeutic effects. Specific pathways affected include:

  • Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth.
  • Anti-inflammatory Effects : It may reduce inflammation through modulation of cytokine production.
  • Anticancer Properties : Preliminary studies indicate that it could inhibit tumor cell proliferation.

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Anti-inflammatory Effects

In a study examining the anti-inflammatory potential, the compound was shown to reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models. The observed IC50 values were approximately 25 µM, indicating moderate potency .

Anticancer Activity

The anticancer activity was evaluated using several human cancer cell lines. Notably, this compound demonstrated significant cytotoxicity against breast cancer (MCF7) and lung cancer (A549) cell lines with IC50 values of 15 µM and 20 µM respectively .

Cell Line IC50 (µM) Activity
MCF715Cytotoxicity
A54920Cytotoxicity
E. coli30Antimicrobial
S. aureus25Antimicrobial

Case Studies

  • Case Study on Anticancer Activity : A recent study investigated the effects of the compound on a panel of twelve human tumor cell lines. The results indicated that it selectively inhibited the proliferation of renal cancer cells with an IC50 value of 10 µM, suggesting its potential as a targeted therapy .
  • Study on Anti-inflammatory Mechanisms : Another research focused on the anti-inflammatory effects in murine models of arthritis. Administration of the compound significantly reduced joint swelling and pain scores compared to controls .

Q & A

Basic: What are the optimal synthetic routes for N-(2,4-dimethylphenyl)-5-ethoxy-2-phenyl-1-benzofuran-3-carboxamide, and how can intermediates be validated?

Answer:
The synthesis typically involves a multi-step sequence starting with functionalization of the benzofuran core. A common approach includes:

  • Step 1: Alkylation or ethoxylation of the benzofuran precursor at the 5-position using ethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 2: Introduction of the phenyl group at the 2-position via Suzuki-Miyaura coupling, requiring palladium catalysts and aryl boronic acids .
  • Step 3: Amidation of the 3-carboxylic acid group with 2,4-dimethylaniline using coupling reagents like HATU or EDCI .
    Validation: Intermediates are characterized via 1H^1H-/13C^{13}C-NMR, HPLC for purity (>95%), and mass spectrometry. Crystallization trials (e.g., using SHELX programs) confirm stereochemical integrity .

Basic: Which analytical techniques are critical for structural confirmation of this compound?

Answer:

  • Spectroscopy: 1H^1H-NMR (to resolve ethoxy and phenyl protons) and 13C^{13}C-NMR (for carbonyl and aromatic carbons). IR spectroscopy confirms the amide C=O stretch (~1650 cm⁻¹) .
  • Chromatography: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity.
  • X-ray Crystallography: For unambiguous confirmation, single-crystal X-ray diffraction (via SHELXL) resolves bond angles and torsional strain in the benzofuran core .

Advanced: How can researchers address low yields in the final amidation step of this compound?

Answer:
Common challenges include steric hindrance from the 2-phenyl group and poor nucleophilicity of 2,4-dimethylaniline. Solutions:

  • Reagent Optimization: Use of DMAP as a catalyst or switching to DCM as a solvent to enhance reaction efficiency .
  • Microwave-Assisted Synthesis: Reduces reaction time and improves yield by 15–20% .
  • Protecting Groups: Temporarily protect the ethoxy group with TBS-Cl to minimize side reactions .

Advanced: What methodologies are recommended for establishing structure-activity relationships (SAR) with this compound?

Answer:

  • Analog Synthesis: Modify substituents systematically (e.g., replace ethoxy with methoxy or vary dimethylphenyl groups) .
  • Biological Assays: Test analogs in enzyme inhibition assays (e.g., kinase or protease panels) and cellular models (e.g., cancer cell lines). Compare IC₅₀ values to identify critical functional groups .
  • Computational Analysis: Perform molecular docking (AutoDock Vina) to predict binding interactions with targets like COX-2 or EGFR .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Answer:

  • ADME Prediction: Tools like SwissADME predict logP (lipophilicity), solubility, and CYP450 metabolism. For example, the ethoxy group may reduce metabolic clearance compared to methoxy analogs .
  • QSAR Models: Correlate structural descriptors (e.g., Hammett σ values for substituents) with bioactivity data to prioritize analogs .
  • MD Simulations: Assess stability of the amide bond in physiological conditions (e.g., aqueous environments at pH 7.4) .

Advanced: How should contradictory bioactivity data across studies be reconciled?

Answer: Contradictions may arise from assay conditions or impurity profiles.

  • Assay Standardization: Use identical cell lines (e.g., HepG2 for cytotoxicity) and normalize to positive controls (e.g., doxorubicin) .
  • Impurity Profiling: LC-MS to identify byproducts (e.g., hydrolyzed amide derivatives) that may skew results .
  • Dose-Response Validation: Repeat experiments with freshly synthesized batches and include orthogonal assays (e.g., SPR for binding affinity) .

Advanced: What strategies validate the compound’s target engagement in vivo?

Answer:

  • Isotope Labeling: Synthesize 14C^{14}C-labeled analogs for biodistribution studies in rodent models .
  • PET Imaging: Incorporate fluorine-18 at the phenyl ring for real-time tracking of target tissue accumulation .
  • Knockout Models: Use CRISPR/Cas9-edited cell lines to confirm target-specific effects (e.g., apoptosis in EGFR-mutant vs. wild-type cells) .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Short-term: Store at -20°C in anhydrous DMSO (sealed under argon) to prevent hydrolysis of the amide bond .
  • Long-term: Lyophilize as a hydrochloride salt and store at -80°C with desiccants. Monitor stability via annual HPLC analysis .

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